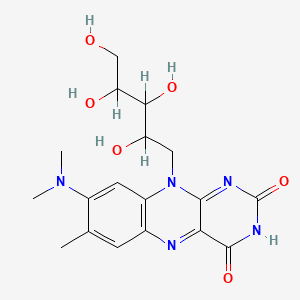
Roseoflavin
Übersicht
Beschreibung
Roseoflavin is a promising broad-spectrum antibiotic, naturally produced by the bacteria Streptomyces davaonensis and Streptomyces cinnabarinus . It is an antimetabolite analog of Riboflavin and flavin mononucleotide . It is also known as an inhibitor of bacterial riboflavin riboswitches .
Synthesis Analysis
The synthesis of Roseoflavin starts from flavin mononucleotide and proceeds through an immediate precursor, aminoriboflavin . The key enzymes responsible for roseoflavin biosynthesis and the corresponding genes have been identified . The roseoflavin biosynthesis genes have been expressed in riboflavin- or FMN-overproducing yeast strains of Candida famata and Komagataella phaffii .Molecular Structure Analysis
Roseoflavin is identified as 7-methyl-8-dimethylamino-10-(1′-D-ribityl)isoalloxazine . It has a molecular weight of 405.41 g/mol .Chemical Reactions Analysis
Roseoflavin is used as a substrate to mimic riboflavin in flavin biosynthesis, but leading to the formation of inactive flavin co-factors .Physical And Chemical Properties Analysis
Roseoflavin is a red solid . It is soluble in ethanol, methanol, DMF and DMSO .Wissenschaftliche Forschungsanwendungen
Antibiotic Production
Roseoflavin is a promising broad-spectrum antibiotic synthesized by the bacteria Streptomyces davaonensis and Streptomyces cinnabarinus . The antibiotic properties of Roseoflavin and its precursor, aminoriboflavin, have been harnessed for efficient production in eukaryotic microorganisms like yeasts .
Metabolic Engineering
Metabolic engineering techniques have been used to enhance Roseoflavin production in S. davaonensis and synthesize Roseoflavin in heterologous hosts like Bacillus subtilis and Corynebacterium glutamicum . This has laid the foundation for the development of an economical Roseoflavin production process .
Antimalarial Activity
Roseoflavin has demonstrated significant antimalarial activity in vivo against Plasmodium vinckei vinckei in mice. It was found to decrease the parasitemia by 46-fold following a 4-day suppression test and, on average, increased the survival of mice by 4-5 days .
Antioxidant Activity
Pharmacological studies have shown that Roseoflavin possesses antioxidant properties . This makes it a potential candidate for therapeutic applications where oxidative stress plays a key role.
Lipid-lowering Activity
Roseoflavin has been found to exhibit lipid-lowering effects . This could be beneficial in the management of conditions like hyperlipidemia and cardiovascular diseases.
Analgesic Activity
Roseoflavin has demonstrated analgesic effects , suggesting its potential use in pain management.
Antiradiation Activity
Roseoflavin has shown to possess antiradiation properties , which could be useful in protecting against radiation-induced damage.
Antitumor and Immunomodulation Effects
Roseoflavin has been found to exhibit antitumor and immunomodulation effects . This suggests its potential application in cancer therapy and immune system regulation.
Wirkmechanismus
Target of Action
Roseoflavin, a natural riboflavin (vitamin B2) analogue, primarily targets the metabolism of riboflavin and the utilization of riboflavin metabolites . The key enzymes responsible for roseoflavin biosynthesis have been identified . These include the enzyme encoded by the gene rosB, which converts flavin mononucleotide (FMN) to 8-demethyl-8-aminoriboflavin-5’-phosphate .
Mode of Action
Roseoflavin interacts with its targets by inhibiting the production of flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), essential cofactors in various biochemical reactions . It binds to FMN riboswitches, thereby regulating gene expression .
Biochemical Pathways
The biochemical pathway of roseoflavin biosynthesis starts from flavin mononucleotide (FMN) and proceeds through an immediate precursor, aminoriboflavin . The enzyme encoded by the gene rosB converts FMN to 8-demethyl-8-aminoriboflavin-5’-phosphate (aminoriboflavin-5’-phosphate, AFP). AFP is then dephosphorylated to aminoriboflavin (AF) by a specific phosphatase, the product of the gene rosC. Finally, AF is dimethylated to roseoflavin using an enzyme encoded by rosA .
Pharmacokinetics
It is known that roseoflavin is naturally produced by certain bacteria
Result of Action
The molecular and cellular effects of roseoflavin’s action include the inhibition of growth in various bacteria and protozoal parasites . For instance, roseoflavin has been found to inhibit the growth of Staphylococcus aureus, Enterococcus faecalis, Streptococcus pyogenes, Listeria monocytogenes, and parasites like Trypanosoma cruzi, Trypanosoma brucei, and Leishmania mexicana .
Action Environment
It is known that roseoflavin is used in the food industry to select roseoflavin-resistant strains , suggesting that its action can be influenced by the presence of other microbial species
Zukünftige Richtungen
Roseoflavin has shown potential as an antimalarial agent. It decreased the parasitemia by 46-fold following a 4-day suppression test and, on average, increased the survival of mice by 4 to 5 days . This suggests that roseoflavin could serve as a potential starting point for the development of new antimalarials .
Eigenschaften
IUPAC Name |
8-(dimethylamino)-7-methyl-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O6/c1-8-4-9-11(5-10(8)22(2)3)23(6-12(25)15(27)13(26)7-24)16-14(19-9)17(28)21-18(29)20-16/h4-5,12-13,15,24-27H,6-7H2,1-3H3,(H,21,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGQLDUYTWDABFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1N(C)C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60965368 | |
| Record name | 1-Deoxy-1-[8-(dimethylamino)-4-hydroxy-7-methyl-2-oxobenzo[g]pteridin-10(2H)-yl]pentitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60965368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Roseoflavine | |
CAS RN |
51093-55-1 | |
| Record name | Roseoflavin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051093551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Deoxy-1-[8-(dimethylamino)-4-hydroxy-7-methyl-2-oxobenzo[g]pteridin-10(2H)-yl]pentitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60965368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[hydroxy(methyl)amino]-N-[4-[(3-methyl-2-nitroimidazol-4-yl)methoxy]phenyl]propanamide](/img/structure/B1679460.png)
![Sodium;3-[(3R,4S,5S,7R)-7-[(3S,5S)-5-ethyl-5-[(5R,6S)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-3-methyloxolan-2-yl]-4-hydroxy-3,5-dimethyl-6-oxononyl]-6-methyl-2,4-dinitrophenolate](/img/structure/B1679461.png)
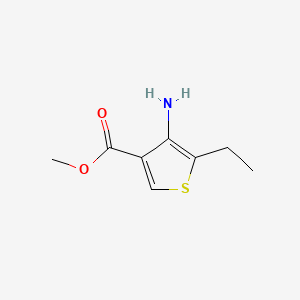

![6-(2-Chlorophenyl)-4h-imidazo[1,5-a][1,4]benzodiazepine-3-carboxamide](/img/structure/B1679466.png)
![(2E,4E)-5-(3-methoxyphenyl)-N-[(2R)-5-pyridin-3-ylpentan-2-yl]nona-2,4-dienamide](/img/structure/B1679469.png)
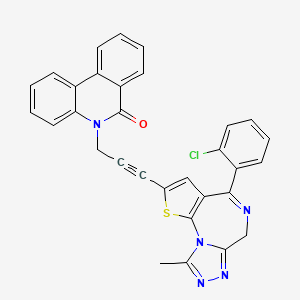
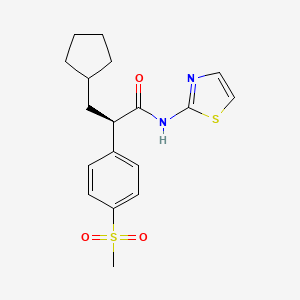
![5-[4-(4-Nitrophenyl)piperazin-1-yl]-5-(4-phenylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1679473.png)
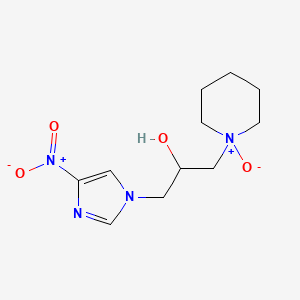
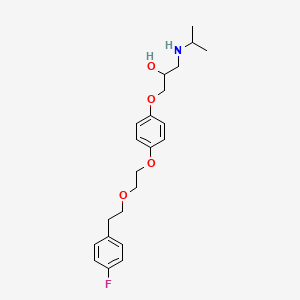
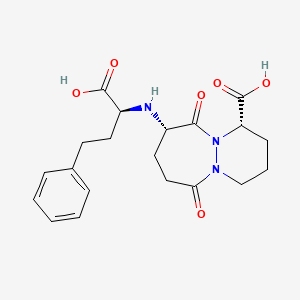
![3-[1-(3-Aminopropyl)-1H-indol-3-YL]-4-(1-methyl-1H-indol-3-YL)-1H-pyrrole-2,5-dione](/img/structure/B1679481.png)